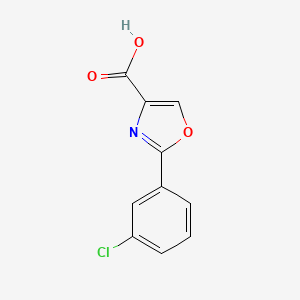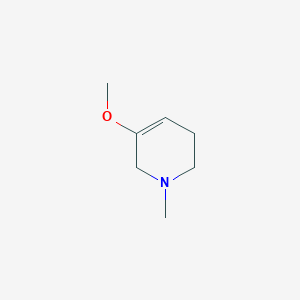
5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.186 g/mol . It is a dopaminergic neurotoxic compound .
Synthesis Analysis
Tetrahydropyridines, including 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine, can be synthesized through various methods. One such method involves the partial reduction of pyridinium salts to produce N-alkyltetrahydropyridines. Another method involves treating N-methylpyridinium with borohydride reagents to produce 1-methyl-1,2,3,6-tetrahydropyridine .Molecular Structure Analysis
The molecular structure of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine consists of a tetrahydropyridine ring with a methoxy group attached at the 5th position and a methyl group attached at the nitrogen atom .Physical And Chemical Properties Analysis
5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine is a liquid at room temperature . Its exact physical and chemical properties such as density, melting point, and boiling point are not available in the search results .Applications De Recherche Scientifique
Neuroscience Research
5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine has been utilized in neuroscience to understand neurodegenerative diseases. It serves as a model compound to study the mechanisms of neurotoxicity and neuroprotection, particularly in the context of Parkinson’s disease .
Pharmacology
In pharmacology, this compound is of interest due to its structural similarity to tetrahydropyridines, which are known for their anti-inflammatory and anticancer properties. Researchers are exploring its potential as a lead compound in drug discovery and design .
Biochemistry
Biochemically, 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine is used to study enzyme interactions and the effects of methoxy groups on biological systems. Its role in oxidative stress and free radical production is also a key area of research .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are synthesized and studied for their biological activities. It’s an important scaffold for developing new pharmacophores with therapeutic potential .
Plant Biology
Although not directly related to plant biology, the synthetic pathways and the chemical properties of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine can inform the synthesis of plant-related compounds, such as pesticides or growth regulators .
Molecular Biology
Molecular biologists are interested in the compound for its potential use in gene activation studies. It could be used to develop new methods for controlling gene expression in cellular research .
Chemical Synthesis
This compound is used in chemical synthesis as a reagent for various organic transformations, including cross-coupling reactions that are pivotal in creating complex organic molecules .
Analytical Chemistry
5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine can be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate analytical methods due to its well-defined physical properties .
Mécanisme D'action
Target of Action
The primary target of 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine is the dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . These neurons play a crucial role in the regulation of movement and coordination.
Mode of Action
5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine interacts with its targets by causing inflammation , excitotoxicity , mitochondrial apoptosis , and formation of inclusion bodies . It also induces oxidative stress that leads to neuronal damage . In dopaminergic neurons, it blocks the mitochondrial complex I , leading to mitochondrial dysfunction .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway by blocking mitochondrial complex I . This blockage disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The ROS can cause oxidative damage to cellular components, leading to cell death.
Pharmacokinetics
It is known that the compound can cross theblood-brain barrier (BBB) , which allows it to reach its primary targets in the brain
Result of Action
The result of the compound’s action is the damage to dopaminergic neurons in the striatum and substantia nigra . This damage can lead to motor symptoms associated with neurodegenerative diseases like Parkinson’s disease .
Propriétés
IUPAC Name |
5-methoxy-1-methyl-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-5-3-4-7(6-8)9-2/h4H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLYIVWDEAHCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

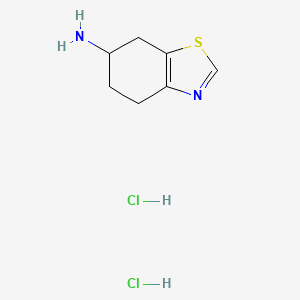
![N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2868079.png)
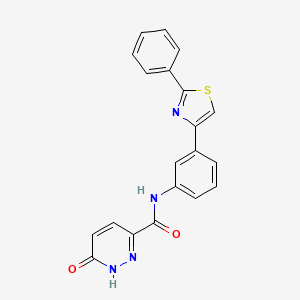
![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2868082.png)


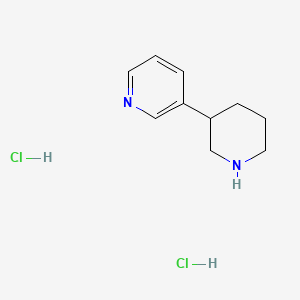

![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868091.png)
![N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2868092.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2868094.png)

